5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSSWZLKWHLYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355904 | |

| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-36-9 | |

| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: A Key Intermediate in Synthetic Chemistry and Drug Discovery

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a versatile aromatic aldehyde that serves as a critical building block in organic synthesis and holds significant potential in the realm of drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, offering in-depth insights into its properties, synthesis, and applications.

Introduction and Compound Identification

2-Bromo-5-hydroxy-4-methoxybenzaldehyde, also known by its synonym 2-Bromoisovanillin, is a substituted benzaldehyde derivative.[1][2] Its unique arrangement of a bromine atom, a hydroxyl group, and a methoxy group on the aromatic ring imparts specific reactivity, making it a valuable precursor for the synthesis of more complex molecules.[1][2] This compound is a key intermediate in the production of pharmaceuticals, agrochemicals, dyes, and pigments.[1]

It is important to note that while the topic specifies "5-Bromo-2-hydroxy-4-methoxybenzaldehyde," the predominantly available and referenced isomer in chemical literature and commercial catalogs is 2-Bromo-5-hydroxy-4-methoxybenzaldehyde , with the CAS number 2973-59-3 .[1][3] This guide will focus on this specific, well-documented isomer.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde are fundamental to its application in various synthetic protocols. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2973-59-3 | [1][3] |

| Molecular Formula | C8H7BrO3 | [1][3] |

| Molecular Weight | 231.04 g/mol | [1][3] |

| Appearance | White to off-white or light yellow crystalline powder | [1][4] |

| Melting Point | ≤ 95 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| IUPAC Name | 2-bromo-5-hydroxy-4-methoxybenzaldehyde | [3] |

| Synonyms | 2-Bromoisovanillin, 6-Bromoisovanillin | [1][4] |

Spectroscopic analysis is crucial for the verification of the compound's structure and purity. Key spectral data are outlined below:

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and C-O stretching vibrations. |

| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

The synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is typically achieved through the bromination of a suitable precursor. A common method involves the bromination of veratraldehyde followed by selective demethylation.[5]

Synthetic Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

5-Bromo-2-hydroxy-4-methoxybenzaldehyde molecular weight

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde and its closely related isomers. It is structured to deliver foundational knowledge, practical methodologies, and field-proven insights into its synthesis, characterization, and application, with a particular focus on its relevance in medicinal chemistry and drug discovery.

Introduction

5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a halogenated aromatic aldehyde, a member of the substituted vanillin family. Its molecular structure, featuring an aldehyde, a hydroxyl, a methoxy group, and a bromine atom on a benzene ring, makes it a highly versatile and valuable intermediate in organic synthesis. The specific arrangement of these functional groups allows for a wide range of chemical transformations, positioning it as a key building block for constructing more complex molecular architectures.

While 5-Bromo-2-hydroxy-4-methoxybenzaldehyde itself is a specific regioisomer, the scientific literature more frequently documents the properties and applications of its closely related isomers, such as 2-Bromo-5-hydroxy-4-methoxybenzaldehyde and 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. These compounds share the same molecular formula and weight, and their collective study provides critical insights into the chemical behavior and therapeutic potential of this class of molecules. This guide will focus on the core properties derived from the shared molecular formula while highlighting the specific applications of its most studied isomers, particularly in the context of drug development.

Core Physicochemical and Structural Properties

The fundamental characteristics of a compound are dictated by its molecular structure and weight. For any isomer of bromo-hydroxy-methoxybenzaldehyde, these core attributes are constant.

Molecular Weight Calculation: The molecular formula for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde is C₈H₇BrO₃. Its molecular weight is calculated as follows:

-

Carbon (C): 8 × 12.011 g/mol = 96.088 g/mol

-

Hydrogen (H): 7 × 1.008 g/mol = 7.056 g/mol

-

Bromine (Br): 1 × 79.904 g/mol = 79.904 g/mol

-

Oxygen (O): 3 × 15.999 g/mol = 47.997 g/mol

-

Total Molecular Weight: 231.045 g/mol , commonly rounded to 231.04 g/mol .[1][2]

This molecular weight is a foundational parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

Data Summary Table:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| Monoisotopic Mass | 229.95786 Da | [1][3] |

| IUPAC Name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | Varies by isomer: 98-100 °C (2-Bromo-5-hydroxy-4-methoxy); 125-127 °C (5-Bromo-2-hydroxy-3-methoxy) | [4][5] |

| Purity | Typically ≥97% | [6] |

Synthesis and Characterization

The synthesis of substituted benzaldehydes like 5-Bromo-2-hydroxy-4-methoxybenzaldehyde typically involves electrophilic aromatic substitution on a phenol or anisole precursor. The choice of starting material and reaction conditions is critical for achieving the desired regiospecificity.

General Synthetic Protocol: Bromination of o-Vanillin

A representative synthesis for a related isomer, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, involves the direct bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This protocol is a robust template that can be adapted for other isomers.[5]

Methodology:

-

Dissolution: Dissolve the o-vanillin precursor (1.0 eq) in glacial acetic acid at 0 °C in a three-neck flask equipped with a magnetic stirrer and a dropping funnel. The use of acetic acid provides a polar medium that can dissolve the starting material and stabilize the reaction intermediates.

-

Buffering: Add sodium acetate (1.1 eq) to the solution. This acts as a base to neutralize the hydrogen bromide (HBr) gas that is evolved during the reaction, preventing potential side reactions.

-

Bromination: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture. The slow addition rate and low temperature are crucial to control the exothermic reaction and prevent over-bromination.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 30-60 minutes. The progress of the reaction must be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material. This is a self-validating step to confirm reaction completion.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final, high-purity product.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: General workflow for the synthesis of a bromo-hydroxy-methoxybenzaldehyde isomer.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is non-negotiable. A combination of spectroscopic techniques provides a complete structural picture.

-

¹H NMR: Proton NMR is used to confirm the number and connectivity of protons. For this class of molecules, characteristic peaks include a singlet for the aldehyde proton (~9.8 ppm), a singlet for the methoxy protons (~3.9 ppm), and distinct aromatic protons whose splitting patterns confirm the substitution pattern. A sharp singlet for the hydroxyl proton is also expected.[5]

-

¹³C NMR: This technique identifies all unique carbon atoms. Expected signals include the aldehyde carbonyl carbon (~195 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~56 ppm).[5]

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible in the mass spectrum, serving as a definitive marker for successful bromination.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups, such as the O-H stretch from the hydroxyl group, the C=O stretch of the aldehyde, and C-O stretches from the ether and phenol.

Applications in Drug Development and Research

The true value of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde and its isomers lies in their application as intermediates and pharmacologically active agents.

Intermediate for Biologically Active Molecules

This compound is a valuable precursor for synthesizing Schiff bases by reacting it with primary amines. Schiff bases derived from this scaffold have been reported to possess significant antibacterial, antifungal, and antiviral properties, making them attractive targets for drug discovery programs.[8]

Anti-Inflammatory Activity via MAPK and NF-κB Pathway Inhibition

Research has demonstrated that the isomer 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M) exhibits potent anti-inflammatory effects.[9] In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).

Mechanism of Action: The anti-inflammatory effect is achieved through the inactivation of key signaling pathways:

-

MAPK Pathway: 2B5H4M suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK.

-

NF-κB Pathway: It inhibits the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes.[9]

This dual inhibition of MAPK and NF-κB pathways makes this molecular scaffold a promising candidate for the development of novel anti-inflammatory drugs.

Visualization of the Anti-Inflammatory Signaling Pathway

The diagram below illustrates the mechanism by which 2-Bromo-5-hydroxy-4-methoxybenzaldehyde interrupts the inflammatory cascade.

Caption: Inhibition of LPS-induced inflammatory pathways by 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from various safety data sheets (SDS).

Hazard Identification and Precautions

| Hazard Class | GHS Code | Precautionary Statement | Source(s) |

| Skin Irritation | H315 | Wash hands thoroughly after handling. Wear protective gloves. | [10] |

| Eye Irritation | H319 | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [10] |

| Respiratory Irritation | H335 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [10] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. Contaminated work clothing should not be allowed out of the workplace. | [1] |

| Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects. Avoid release to the environment. | [1] |

Handling and Storage Recommendations

-

Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-hydroxy-4-methoxybenzaldehyde, along with its isomers, represents a class of compounds with significant utility in both synthetic chemistry and pharmacology. Its calculated molecular weight of 231.04 g/mol is a starting point for its use in countless reactions. As a synthetic intermediate, it provides a robust platform for creating diverse molecular libraries. Furthermore, the demonstrated anti-inflammatory activity of the 2-bromo-5-hydroxy isomer highlights its potential as a lead compound in drug discovery, particularly for diseases with an inflammatory basis. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and biological activity is crucial for unlocking its full potential.

References

-

Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available from: [Link]

-

5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. PubChem. Available from: [Link]

-

Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Eureka | Patsnap. Available from: [Link]

-

5-bromo-2-hydroxy-4-methoxybenzaldehyde (C8H7BrO3). PubChemLite. Available from: [Link]

-

2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068. PubChem. Available from: [Link]

-

2-bromo-5-hydroxy-4-methoxybenzaldehyde. ChemBK. Available from: [Link]

-

2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH National Library of Medicine. Available from: [Link]

-

Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry. Available from: [Link]

-

Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Available from: [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]

Sources

- 1. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - 5-bromo-2-hydroxy-4-methoxybenzaldehyde (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]

- 6. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Abstract

5-Bromo-2-hydroxy-4-methoxybenzaldehyde (CAS No. 57543-36-9) is a substituted aromatic aldehyde that serves as a highly functionalized and valuable intermediate in organic synthesis. Its unique arrangement of an aldehyde, a hydroxyl group, a methoxy group, and a bromine atom on the benzene ring imparts a specific reactivity profile, making it a key building block for the synthesis of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications, with a focus on its utility for researchers in drug discovery and materials science.

Core Chemical Identity and Physicochemical Properties

5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a polysubstituted benzaldehyde derivative. The hydroxyl group at position 2 and the methoxy group at position 4 act as strong activating, ortho-, para-directing groups, influencing the molecule's reactivity. The bromine at position 5 provides a site for cross-coupling reactions, while the aldehyde group is amenable to a wide range of nucleophilic additions and condensation reactions.

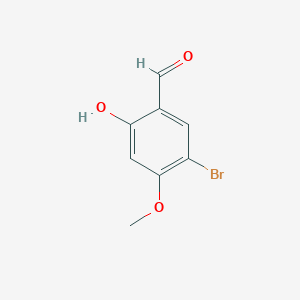

Molecular Structure

Caption: 2D structure of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde.

| Property | Value | Source(s) |

| CAS Number | 57543-36-9 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [2][3] |

| Molecular Weight | 231.04 g/mol | [2][3] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 63-64 °C | [2][3] |

| Boiling Point | 312.7 ± 37.0 °C (Predicted) | [2][3] |

| Density | 1.653 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 7.24 ± 0.23 (Predicted) | [2][3] |

| XLogP3 | 2.2 | [2] |

Spectroscopic Profile

While comprehensive experimental spectra for this specific isomer are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related isomers.

¹H NMR Spectroscopy (Expected)

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show the following signals:

-

Phenolic Hydroxyl (-OH): A broad singlet, typically downfield (>10 ppm), resulting from intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. Its chemical shift can be concentration-dependent.

-

Aldehyde Proton (-CHO): A sharp singlet between δ 9.5-10.5 ppm.

-

Aromatic Protons: Two singlets in the aromatic region (δ 6.5-8.0 ppm). The proton at C6 will be deshielded by the adjacent aldehyde group, appearing further downfield than the proton at C3.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.

¹³C NMR Spectroscopy (Expected)

The proton-decoupled ¹³C NMR spectrum is expected to display 8 distinct signals:

-

Aldehyde Carbonyl: δ 190-196 ppm.

-

Aromatic Carbons: Six signals in the δ 100-165 ppm range. The carbon atoms directly attached to oxygen (C2, C4) will be the most downfield in this region. The carbon attached to bromine (C5) will appear around δ 110-115 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum provides key information about the functional groups present.[4]

-

O-H Stretch: A broad absorption band from 3100-3400 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic/Aldehydic): Aromatic C-H stretches appear just above 3000 cm⁻¹. The aldehydic C-H stretch will present as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1670 cm⁻¹. This frequency is lowered from a typical aldehyde due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands for the aryl ether and phenol C-O bonds are expected between 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern for bromine.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5]

-

Key Fragments: Common fragmentation patterns would include the loss of a hydrogen atom ([M-H]⁺), the loss of the aldehyde group ([M-CHO]⁺), and the loss of a methyl group from the methoxy function ([M-CH₃]⁺).

Synthesis and Purification

The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde is typically achieved through the electrophilic bromination of its precursor, 2-hydroxy-4-methoxybenzaldehyde. The existing hydroxyl and methoxy groups are strong activating ortho-, para-directing groups. Since the position para to the hydroxyl group is occupied by the methoxy group, and the position ortho to the hydroxyl is occupied by the aldehyde, the incoming electrophile (Br⁺) is directed to the remaining activated position, which is ortho to the methoxy group and meta to the aldehyde (C5).

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Bromination

This protocol is a representative procedure based on established methods for selective bromination of activated aromatic rings.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. Using NBS instead of elemental bromine (Br₂) is a milder and more selective method that minimizes the formation of dibrominated byproducts.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-2-hydroxy-4-methoxybenzaldehyde.

Chemical Reactivity and Applications in Drug Development

The strategic placement of multiple functional groups makes this compound a versatile synthon.

-

Aldehyde Group: This group is a primary site for reactivity. It readily undergoes nucleophilic addition, Wittig reactions, and condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) to extend the carbon skeleton or introduce new functionalities.[6] For example, condensation with acetophenones can yield chalcones, which are precursors to flavonoids and other bioactive scaffolds.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters, allowing for the modification of solubility and electronic properties. Its acidity also allows it to participate in base-catalyzed reactions.

-

Aryl Bromide: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the straightforward introduction of alkyl, aryl, or alkynyl substituents at the C5 position, providing a powerful tool for library synthesis in drug discovery programs.

While studies on this specific isomer are emerging, the biological activities of its close isomers provide strong rationale for its investigation in drug development. The related compound 2-Bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to exhibit potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in macrophage cell lines.[7] Furthermore, other brominated salicylaldehydes are key intermediates in the synthesis of drugs like Crisaborole, a PDE4 inhibitor for atopic dermatitis, and have been used to develop inhibitors of cancer-related proteins.[8] The structural similarity suggests that 5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a prime candidate for similar biological screening and as a scaffold for novel therapeutic agents.

Role as a Synthetic Intermediate

Caption: Reactivity and pathways to complex molecular scaffolds.

Safety, Handling, and Storage

As a brominated aromatic aldehyde, 5-Bromo-2-hydroxy-4-methoxybenzaldehyde requires careful handling. Safety data for close isomers indicate that it should be treated as an irritant.[9][10]

-

Hazard Classification: Expected to be classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C to ensure long-term stability.[2]

Conclusion

5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a synthetically versatile building block with significant potential for the development of novel pharmaceuticals and functional materials. Its distinct functional groups offer multiple avenues for chemical modification, enabling access to a wide array of complex molecular architectures. The established biological activity of its isomers further underscores its value as a scaffold for discovering new therapeutic agents, particularly in the anti-inflammatory and oncology fields. Proper adherence to safety protocols is essential when handling this reactive compound.

References

-

LookChem. (n.d.). 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved January 10, 2026, from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Bromo-2,4-dimethoxybenzaldehyde. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved January 10, 2026, from [Link]

-

Rhodium.ws. (1998). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Retrieved January 10, 2026, from [Link]

-

Chemsigma. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-4-methoxy- [57543-36-9]. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved January 10, 2026, from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-hydroxy-4-methoxybenzaldehyde (C8H7BrO3). Retrieved January 10, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 5-Bromo-2-hydroxy-4'-methoxychalcone. Retrieved January 10, 2026, from [Link]

-

MDPI. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved January 10, 2026, from [Link]

Sources

- 1. 5-Bromo-2-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 818108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 5-bromo-2-hydroxy-4-methoxybenzaldehyde (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. innospk.com [innospk.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (CAS No: 57543-36-9).[1] It is designed for researchers, scientists, and drug development professionals who require a robust and logical framework for confirming the molecular architecture of complex organic compounds. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The precise identification of a molecule's structure is a cornerstone of chemical research and development. Every atom's position and bond's nature dictates the compound's physical, chemical, and biological properties. For a substituted benzaldehyde like the title compound, which serves as a valuable intermediate in pharmaceutical and fine chemical synthesis, unambiguous structural confirmation is paramount.[2][3] This guide employs a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a complete and validated structural picture from the ground up.[4][5][6]

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before delving into advanced spectroscopy, the elemental composition provides the fundamental constraints for any proposed structure.

1.1. Molecular Formula: The established molecular formula for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde is C₈H₇BrO₃ .[1]

1.2. Index of Hydrogen Deficiency (IHD): The IHD, or degree of unsaturation, reveals the total number of rings and/or multiple bonds within the molecule.

The formula for calculating IHD is: IHD = C - H/2 - X/2 + N/2 + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₈H₇BrO₃: IHD = 8 - (7/2) - (1/2) + (0/2) + 1 = 8 - 3.5 - 0.5 + 1 = 5

An IHD of 5 is highly indicative of an aromatic ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional degree of unsaturation, which is consistent with the carbonyl group (C=O) of an aldehyde.

Part 2: Mass Spectrometry - Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis.[5] For halogenated compounds, it offers a particularly definitive signature.

Causality of Technique: We employ MS first to obtain the parent molecular weight, which validates the molecular formula. The isotopic distribution pattern is the most direct method for confirming the presence and number of bromine or chlorine atoms.

2.1. Expected Data & Interpretation:

-

Molecular Ion Peak (M⁺): The exact mass of C₈H₇BrO₃ is 229.95786 Da.[1][7] The mass spectrum will exhibit a molecular ion peak cluster corresponding to this mass.

-

The Bromine Isotope Signature (M⁺ and M+2 Peaks): The most critical diagnostic feature is the presence of two peaks of nearly equal abundance, separated by 2 m/z units. This pattern is the unmistakable signature of a single bromine atom, arising from its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.7% and 49.3%, respectively).[8][9]

-

Key Fragmentation Patterns: The stability of the aromatic ring will influence fragmentation, leading to predictable losses of substituent groups.

Table 1: Predicted Mass Spectrometry Data

| m/z Value (for ⁷⁹Br isotope) | Interpretation | Causality |

| 230 / 232 | [M]⁺ / [M+2]⁺ | Molecular ion peak cluster, confirming the molecular weight and the presence of one bromine atom. |

| 229 / 231 | [M-H]⁺ | Loss of the aldehydic proton, a common fragmentation for aldehydes. |

| 201 / 203 | [M-CHO]⁺ | Loss of the formyl radical, indicating the presence of an aldehyde group. |

| 215 / 217 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 151 | [M-Br]⁺ | Loss of the bromine atom, resulting in a non-halogenated fragment. |

2.2. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent like dichloromethane or methanol.

-

Instrument Setup: Utilize a mass spectrometer with an electron ionization (EI) source. Set the ionization energy to a standard 70 eV.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for samples of sufficient volatility and thermal stability.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

-

Analysis: Examine the spectrum for the M⁺/M+2 peak cluster at ~m/z 230/232 with a ~1:1 intensity ratio. Identify fragment ions and propose losses consistent with the expected structure.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Causality of Technique: This technique is used to confirm the functional groups predicted by the IHD calculation (carbonyl, aromatic ring) and to identify others (hydroxyl, ether), providing essential pieces of the structural puzzle.

3.1. Expected Data & Interpretation:

The IR spectrum of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde is expected to show several key absorption bands.

Table 2: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale for Assignment |

| ~3200-3400 (broad) | Phenolic -OH | O-H Stretch | The broadness indicates hydrogen bonding, likely intramolecularly with the ortho-aldehyde's carbonyl oxygen. |

| >3000 | Aromatic C-H | C-H Stretch | Characteristic of sp² C-H bonds in the benzene ring. |

| ~2850 and ~2750 | Aldehyde C-H | C-H Stretch | This distinct pair of peaks (a Fermi doublet) is highly diagnostic for an aldehyde functional group.[10][11] |

| ~1660 | Aldehyde C=O | C=O Stretch | The frequency is lowered from a typical aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[11] |

| ~1450-1600 | Aromatic C=C | C=C Stretch | Multiple bands in this region confirm the presence of the benzene ring. |

| ~1250 | Aryl Ether C-O | C-O Stretch | Strong absorption indicating the C-O bond of the methoxy group attached to the ring. |

| ~500-650 | C-Br | C-Br Stretch | Found in the fingerprint region, confirming the carbon-bromine bond. |

3.2. Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Background Scan: Place no sample in the beam path and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups as detailed in Table 2.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy provides the most detailed information, revealing the precise connectivity of the molecule's carbon-hydrogen framework.[6] We will use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments to assemble the final structure.

Causality of Technique: While MS and IR confirm the pieces, NMR shows how they are connected. ¹H NMR quantifies proton environments, ¹³C NMR shows all unique carbons, and 2D NMR experiments build the atom-to-atom bonding map.

4.1. ¹H NMR Spectroscopy - Proton Environment Analysis

-

Expected Data & Interpretation: The molecule has 5 distinct proton environments. Due to the substitution pattern, no proton-proton coupling is expected, leading to a spectrum of singlets.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~11.0 | s (broad) | 1H | Phenolic -OH | Highly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. |

| ~9.8 | s | 1H | Aldehyde -CHO | Characteristic downfield shift for an aldehyde proton, deshielded by the electronegative oxygen. |

| ~7.6 | s | 1H | H-6 (Aromatic) | Deshielded by the adjacent electron-withdrawing aldehyde group and the bromine atom. |

| ~6.6 | s | 1H | H-3 (Aromatic) | Shielded by the strong electron-donating effects of the ortho-hydroxyl and para-methoxy groups. |

| ~3.9 | s | 3H | Methoxy -OCH₃ | Typical chemical shift for protons of a methoxy group attached to an aromatic ring. |

4.2. ¹³C NMR Spectroscopy - Carbon Framework Analysis

-

Expected Data & Interpretation: The molecule has 8 unique carbon atoms, all of which should be visible in the ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~195 | C-7 (CHO) | Highly deshielded carbonyl carbon. |

| ~160 | C-2 (-OH) | Aromatic carbon attached to the highly electronegative hydroxyl group. |

| ~158 | C-4 (-OCH₃) | Aromatic carbon attached to the ether oxygen, deshielded. |

| ~135 | C-6 (-CH) | Aromatic methine carbon deshielded by adjacent aldehyde and bromine. |

| ~120 | C-1 (-C-CHO) | Quaternary carbon attached to the aldehyde group. |

| ~110 | C-5 (-Br) | Aromatic carbon directly bonded to bromine; subject to heavy atom effect. |

| ~100 | C-3 (-CH) | Aromatic methine carbon shielded by strong ortho/para electron-donating groups. |

| ~56 | C-8 (-OCH₃) | Typical shift for a methoxy carbon. |

4.3. 2D NMR - Confirming Connectivity

To validate the assignments from 1D NMR and definitively prove the substitution pattern, 2D NMR experiments are essential.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would provide the following key correlations: δн 7.6 ↔ δc 135 (H-6 to C-6); δн 6.6 ↔ δc 100 (H-3 to C-3); δн 3.9 ↔ δc 56 (-OCH₃ protons to C-8).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular puzzle, showing correlations between protons and carbons that are 2 or 3 bonds away.

Table 5: Key Predicted HMBC Correlations

| Proton (from δн) | Correlates to Carbon (at δc) | Significance |

| Aldehyde H (~9.8) | C-1 (~120), C-6 (~135) | Confirms the aldehyde is at position 1 and adjacent to C-6. |

| Methoxy H's (~3.9) | C-4 (~158) | Unambiguously places the methoxy group at C-4. |

| Aromatic H-6 (~7.6) | C-1 (~120), C-2 (~160), C-4 (~158), C-5 (~110) | Confirms H-6 is adjacent to C-1 and C-5, and shows long-range coupling to C-2 and C-4. |

| Aromatic H-3 (~6.6) | C-1 (~120), C-2 (~160), C-4 (~158), C-5 (~110) | Confirms H-3 is adjacent to C-2 and C-4, and shows long-range coupling to C-1 and C-5. |

4.4. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio for quaternary carbons.

-

2D NMR Acquisition: Perform standard HSQC and HMBC experiments using the instrument's predefined parameter sets.

-

Data Processing and Analysis: Process the spectra using appropriate software. Integrate ¹H peaks, assign chemical shifts, and analyze 2D correlation maps to build the final structure.

Part 5: Integrated Workflow and Final Confirmation

The power of this methodology lies in the convergence of data from independent techniques. Each result cross-validates the others, leading to an unambiguous structural assignment.

Diagram 1: The Structure Elucidation Workflow

Caption: A logical workflow for structure elucidation.

Diagram 2: Key HMBC Correlations for Structural Confirmation

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. fiveable.me [fiveable.me]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. PubChemLite - 5-bromo-2-hydroxy-4-methoxybenzaldehyde (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectral Analysis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Introduction: The Structural Significance of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

5-Bromo-2-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, possesses a unique arrangement of functional groups that dictates its reactivity and spectroscopic properties. The interplay between the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, the electron-withdrawing bromo (-Br) and aldehyde (-CHO) groups, and the aromatic ring creates a distinct electronic environment. Understanding the spectral signatures of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives in drug discovery and materials science.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 57543-36-9 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [2] |

| Molecular Weight | 231.04 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 98-100 °C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.00 | Singlet | 1H | -OH |

| 9.86 | Singlet | 1H | -CHO |

| 7.31 | Singlet | 1H | Ar-H |

| 7.18 | Singlet | 1H | Ar-H |

| 3.92 | Singlet | 3H | -OCH₃ |

Note: Data obtained from a 400 MHz spectrum in CDCl₃.

Interpretation of the ¹H NMR Spectrum:

-

Hydroxyl Proton (11.00 ppm): The significant downfield shift of the hydroxyl proton is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the aldehyde group. This deshielding effect is a characteristic feature of ortho-hydroxybenzaldehydes.

-

Aldehyde Proton (9.86 ppm): The aldehyde proton resonates at a characteristically downfield position due to the strong electron-withdrawing nature of the carbonyl group.[4]

-

Aromatic Protons (7.31 and 7.18 ppm): The two singlets in the aromatic region correspond to the two non-equivalent protons on the benzene ring. The lack of splitting (singlets) confirms their para relationship to each other.

-

Methoxy Protons (3.92 ppm): The sharp singlet integrating to three protons is characteristic of the methoxy group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 195.4 | C=O (Aldehyde) |

| 150.9 | C-OH |

| 149.3 | C-OCH₃ |

| 126.1 | Ar-CH |

| 121.3 | Ar-C (quaternary) |

| 120.8 | Ar-CH |

| 111.1 | C-Br |

| 56.3 | -OCH₃ |

Note: Data obtained from a 100 MHz spectrum in CDCl₃.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (195.4 ppm): This downfield signal is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons (111.1 - 150.9 ppm): The signals in this region correspond to the six carbons of the benzene ring. The carbons attached to the electronegative oxygen and bromine atoms are shifted to different extents. Carbons bearing a hydroxyl or methoxy group are typically shifted downfield.[5]

-

Methoxy Carbon (56.3 ppm): The upfield signal is assigned to the carbon of the methoxy group.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 30° or 45° pulse angle).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set appropriate acquisition parameters, including acquisition time, relaxation delay, and number of scans, to ensure a good signal-to-noise ratio.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and multiplicities to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 (broad) | O-H stretch | Phenolic -OH |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2850, ~2750 | C-H stretch | Aldehyde C-H |

| ~1660 | C=O stretch | Aldehyde C=O |

| ~1580, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1200 | C-O stretch | Phenol |

| ~850 | C-H bend | Aromatic C-H out-of-plane |

| ~650 | C-Br stretch | Aryl bromide |

Interpretation of the IR Spectrum:

-

O-H Stretching: A broad absorption around 3200 cm⁻¹ is expected due to the hydrogen-bonded phenolic hydroxyl group.[8]

-

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the characteristic aldehyde C-H stretches are observed as two weaker bands around 2850 and 2750 cm⁻¹.[2]

-

C=O Stretching: A strong, sharp absorption around 1660 cm⁻¹ is the most prominent feature and is indicative of the conjugated aldehyde carbonyl group.[2]

-

Aromatic C=C Stretching: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-O Stretching: The spectrum will contain C-O stretching bands for both the aryl ether (methoxy group) and the phenol.

-

C-Br Stretching: The carbon-bromine stretch is expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum.

-

Place a small amount of solid 5-Bromo-2-hydroxy-4-methoxybenzaldehyde onto the ATR crystal.

-

Apply firm and even pressure with the press arm to ensure good contact.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal and press tip thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 230/232 | Molecular ion peak [M]⁺• and [M+2]⁺• (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 229/231 | [M-H]⁺ |

| 201/203 | [M-CHO]⁺ |

| 186/188 | [M-CHO-CH₃]⁺ |

| 122 | [M-Br-CHO]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion peak will appear as two peaks of nearly equal intensity, [M]⁺• and [M+2]⁺•, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This isotopic signature is a key diagnostic feature.

-

Fragmentation Pattern: Aromatic aldehydes are known to undergo characteristic fragmentation patterns. The most common fragmentations for this molecule are expected to be the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl radical ([M-CHO]⁺), and subsequent loss of a methyl radical from the methoxy group. Cleavage of the bromine atom and further fragmentation of the aromatic ring can also occur.

Experimental Protocol: Mass Spectrometry (EI)

Electron Ionization (EI) is a hard ionization technique commonly used for volatile organic compounds.

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde.

Caption: Workflow for the comprehensive spectral analysis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural characterization of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. Each technique offers complementary information, allowing for the unambiguous assignment of its chemical structure. The detailed protocols and spectral interpretations presented in this guide serve as a valuable resource for researchers, ensuring accuracy and reproducibility in their analytical endeavors.

References

- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information.

- BenchChem. (2025). Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686).

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686).

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde.

- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health.

- ChemicalBook. (2025). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE.

- PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information.

- ChemBK. (2024). 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

- ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.

- PubChemLite. (n.d.). 5-bromo-2-hydroxy-4-methoxybenzaldehyde (C₈H₇BrO₃).

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE(2973-58-2) ¹H NMR spectrum.

- Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO₂ to 2-Hydroxy-benzaldehydes Catalyzed by....

- ResearchGate. (2025). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones.

- PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information.

- Natural Products Atlas. (2022). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).

- OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry.

- JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686).

- Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols.

- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.

- PubChemLite. (n.d.). 5-bromo-2-hydroxy-4-methoxybenzaldehyde (C₈H₇BrO₃).

- Ambeed. (n.d.). 57543-36-9 | 5-Bromo-2-hydroxy-4-methoxybenzaldehyde.

Sources

- 1. PubChemLite - 5-bromo-2-hydroxy-4-methoxybenzaldehyde (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 5. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 6. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-hydroxy-4-methoxybenzaldehyde solubility profile

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Executive Summary

5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a versatile building block in the synthesis of pharmaceuticals and other high-value chemical compounds. The successful application of this molecule in drug discovery, process chemistry, and formulation development is fundamentally dependent on a thorough understanding of its solubility profile. Currently, a significant gap exists in publicly available, empirical solubility data for this specific compound. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed predictive analysis of the solubility of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde based on its molecular structure and established physicochemical principles. Furthermore, it delivers a robust, step-by-step experimental protocol for the definitive determination of its thermodynamic solubility, ensuring that research and development efforts are built on a solid foundation of accurate and reproducible data.

Introduction

Overview of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a poly-substituted benzene derivative featuring an aldehyde (-CHO), a hydroxyl (-OH), a methoxy (-OCH3), and a bromine (-Br) functional group. This unique combination of functionalities makes it a valuable intermediate for creating more complex molecular architectures. The aldehyde group is a reactive handle for forming carbon-carbon and carbon-nitrogen bonds, the phenolic hydroxyl group can be used for ether or ester formation and influences aqueous solubility, while the methoxy and bromo substituents modulate the electronic properties and lipophilicity of the molecule.

The Critical Role of Solubility in Research and Development

Solubility is a cornerstone physicochemical property that dictates the trajectory of a compound through the development pipeline. Low aqueous solubility can lead to poor absorption and bioavailability, potentially terminating the development of an otherwise promising drug candidate[1]. In the laboratory, poorly understood solubility can cause unpredictable results in biological assays, leading to unreliable data and increased development costs[1][2]. Therefore, determining a compound's solubility profile early and accurately is not merely a characterization step but a critical risk-mitigation strategy. It informs lead optimization, guides the selection of appropriate formulation strategies, and ensures the integrity of in vitro and in vivo testing[2][3].

Physicochemical Properties and Predicted Solubility Behavior

Due to the absence of extensive experimental data for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, a predictive analysis based on its molecular structure is essential for guiding experimental design.

Molecular Structure Analysis

The solubility of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde is governed by the interplay of its functional groups:

-

Aromatic Ring & Bromine Atom : The benzene ring and the halogen atom are inherently hydrophobic, contributing to low solubility in aqueous media.

-

Carbonyl Group (-CHO) : The aldehyde's carbonyl oxygen is a hydrogen bond acceptor, which can interact with protic solvents[4][5].

-

Hydroxyl Group (-OH) : As a phenolic hydroxyl, this group is a strong hydrogen bond donor and acceptor. It is also weakly acidic, meaning its ionization state is pH-dependent.

-

Methoxy Group (-OCH3) : The ether oxygen is a hydrogen bond acceptor, contributing to solubility in polar solvents.

The molecule's overall character is polar, but the bulky, non-polar aromatic backbone suggests that its solubility will be highly dependent on the nature of the solvent.

Table of Physicochemical Properties

The following table summarizes key physicochemical properties for isomers closely related to the target compound, which can be used as estimates. It is critical to experimentally determine these values for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde itself.

| Property | Value (for related isomers) | Rationale & Implication | Source |

| Molecular Formula | C₈H₇BrO₃ | Defines the elemental composition. | [6] |

| Molecular Weight | 231.04 g/mol | Influences diffusion and dissolution rates. | [6] |

| Appearance | Yellow Solid / White to Light Yellow Powder | Indicates the compound is a solid at room temperature. | [7][8] |

| Melting Point | ~95-127 °C | The relatively high melting point suggests a stable crystal lattice that will require significant energy to disrupt, impacting solubility. | [7][8][9] |

| Predicted pKa | ~8.7 | This value for the phenolic -OH group is crucial. At pH values above the pKa, the compound will deprotonate, forming a highly water-soluble phenoxide salt. | [7] |

| Predicted XLogP3 | ~1.7 - 2.1 | This value indicates a moderate degree of lipophilicity, suggesting better solubility in organic solvents than in water at neutral pH. | [6][10] |

Predicted Solubility Profile

-

Aqueous Systems : The intrinsic aqueous solubility is expected to be low due to the hydrophobic aromatic ring and bromine atom. However, solubility will be highly pH-dependent. In acidic to neutral media (pH < 7), the compound will be in its neutral form and likely exhibit poor solubility. In basic media (pH > 9), the phenolic hydroxyl group will deprotonate, leading to a significant increase in aqueous solubility.

-

Organic Solvents : The principle of "like dissolves like" provides a strong predictive framework[11].

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : High solubility is predicted due to the ability of these solvents to act as both hydrogen bond donors and acceptors, interacting favorably with the compound's hydroxyl, methoxy, and aldehyde groups.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF) : High solubility is expected. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar functional groups of the molecule[12].

-

Non-Polar Solvents (e.g., Hexanes, Toluene) : Very low solubility is predicted, as these solvents cannot effectively solvate the polar functional groups.

-

Standardized Protocol for Thermodynamic Solubility Determination

To overcome the lack of published data, the following protocol provides a reliable method for determining the equilibrium (thermodynamic) solubility of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde.

Rationale for Method Selection

The shake-flask method is widely regarded as the "gold standard" for measuring thermodynamic solubility[3]. It directly measures the concentration of a saturated solution at equilibrium, providing the most relevant data for pharmaceutical and chemical development, unlike high-throughput kinetic methods which can overestimate solubility by generating metastable, supersaturated solutions[2][3].

Materials and Reagents

-

5-Bromo-2-hydroxy-4-methoxybenzaldehyde (solid, high purity)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Ethanol, Acetone, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Experimental Protocol

-

Preparation : Add an excess amount of solid 5-Bromo-2-hydroxy-4-methoxybenzaldehyde to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~5-10 mg of solid per 1 mL of solvent is recommended.

-

Solvent Addition : Accurately dispense a known volume (e.g., 1.0 mL) of each test solvent into the corresponding vials.

-

Equilibration : Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many organic compounds. The pH of aqueous samples should be verified after the experiment to ensure it has not shifted[3].

-

Phase Separation : After equilibration, let the vials stand to allow for sedimentation. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter. Filtration is often preferred to remove fine particulates.

-

Quantification :

-

Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC-UV calibration curve.

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol) and create a series of calibration standards.

-

Analyze the diluted samples and calibration standards by HPLC-UV.

-

-

Calculation : Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant, which represents the thermodynamic solubility. Report the results in units such as mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Application

The experimentally determined solubility data should be compiled into a clear format for easy reference. This data is foundational for subsequent research and development activities.

Example Data Summary Table

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | Measure | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | 7.4 | Experimental Value | Calculated Value |

| Methanol | 25 | N/A | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value |

| Acetone | 25 | N/A | Experimental Value | Calculated Value |

| DMSO | 25 | N/A | Experimental Value | Calculated Value |

This structured data allows for:

-

Formulation Development : Selecting appropriate solvent systems for preclinical and clinical formulations.

-

Bioassay Integrity : Ensuring that compound concentrations in in vitro assays do not exceed their solubility limits, which would lead to precipitation and erroneous results.

-

Biopharmaceutics Classification : Providing key data for models like the Biopharmaceutics Classification System (BCS).

Caption: Key Factors Influencing Compound Solubility.

Safety and Handling

Based on safety data for the closely related isomer, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, appropriate precautions must be taken. The compound is classified as an irritant.[6][13]

-

Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13]

-

Handling : Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[13]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a dust mask (e.g., N95).[13]

Crucial Note : This information is based on a related compound. Always consult the specific, up-to-date Safety Data Sheet (SDS) for 5-Bromo-2-hydroxy-4-methoxybenzaldehyde before any handling or experimental work.

Conclusion

While published empirical data on the solubility of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde is scarce, a detailed analysis of its molecular structure provides a strong predictive framework for its behavior. It is predicted to have low solubility in neutral aqueous solutions, with solubility increasing significantly in basic conditions. High solubility is anticipated in polar organic solvents like methanol, ethanol, and DMSO. This guide provides the necessary rationale and a detailed, field-proven experimental protocol to empower researchers to determine the definitive thermodynamic solubility profile of this compound. Such empirical data is indispensable for mitigating risks and enabling the successful progression of research and development projects involving this valuable chemical intermediate.

References

-

Glomme, A., & Bergström, C. A. S. (2019). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Giménez-López, P., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3). [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

ChemBK. (n.d.). 2-bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?[Link]

-

RSIS International. (n.d.). Physicochemical Characterization of 2-Hydroxy-3,4-Dimethoxy Benzaldehyde. [Link]

-

Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. [Link]

-

Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones. [Link]

-

Chemistry LibreTexts. (2022). Properties of Aldehydes and Ketones. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsisinternational.org [rsisinternational.org]

- 13. fishersci.com [fishersci.com]

5-Bromo-2-hydroxy-4-methoxybenzaldehyde synthesis from isovanillin

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde. We address a common point of confusion regarding the appropriate starting material and present a scientifically grounded rationale for the selection of 2-hydroxy-4-methoxybenzaldehyde as the correct precursor over its isomer, isovanillin. The document details the principles of regioselective electrophilic aromatic substitution governing this transformation, offers a comparative analysis of brominating agents, and provides a detailed, step-by-step experimental protocol. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable and well-validated procedure for obtaining this valuable synthetic intermediate.

Introduction and Strategic Selection of Starting Material

5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde valuable as a precursor in the synthesis of various fine chemicals and pharmaceutical compounds.[1] Its utility stems from the specific arrangement of functional groups—a hydroxyl, a methoxy, an aldehyde, and a bromine atom—which allows for diverse subsequent chemical modifications.

A critical first step in any synthesis is the selection of an appropriate starting material. While the user's query specified isovanillin (3-hydroxy-4-methoxybenzaldehyde), a direct bromination of isovanillin does not yield the target compound. Electrophilic bromination of isovanillin results in a mixture of 2-bromo- and 6-bromo-isovanillin, as the substitution pattern is directed by the existing hydroxyl and methoxy groups.[2][3]

The target molecule possesses a 2-hydroxy, 4-methoxy substitution pattern. Therefore, the logical and correct starting material is 2-hydroxy-4-methoxybenzaldehyde . Attempting the synthesis from isovanillin would necessitate a complex and inefficient multi-step sequence to rearrange the core scaffold, which is impractical for routine synthesis. This guide proceeds with the scientifically sound pathway from the correct precursor.

The Principle of Synthesis: Regioselective Electrophilic Aromatic Substitution

The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.[4]

-